molecular formula C17H23BrO B2510691 2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one CAS No. 1283475-19-3

2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one

Cat. No.: B2510691
CAS No.: 1283475-19-3
M. Wt: 323.274
InChI Key: HVSJLRUHAWXFOK-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one is a cyclohexanone derivative featuring a 4-bromophenylmethyl substituent at the 2-position and a bulky tert-butyl group at the 4-position. Cyclohexanone derivatives are widely studied for their structural versatility and applications in organic synthesis, materials science, and pharmaceuticals.

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-4-tert-butylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrO/c1-17(2,3)14-6-9-16(19)13(11-14)10-12-4-7-15(18)8-5-12/h4-5,7-8,13-14H,6,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSJLRUHAWXFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)C(C1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one typically involves the following steps:

    Friedel-Crafts Acylation: This reaction involves the acylation of bromobenzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Reduction: The acylated product is then subjected to a reduction reaction to convert the carbonyl group into a methylene group.

    Cyclization: The final step involves the cyclization of the intermediate product to form the cyclohexanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, H2/Pd-C

    Substitution: NH3, R-SH, NaOH

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Amines, Thiols

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structures to 2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one exhibit significant anticancer properties. For instance, derivatives of bromophenyl compounds have been evaluated for their effectiveness against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). Studies show that these compounds can induce apoptosis and inhibit cell proliferation through enzyme inhibition and receptor modulation mechanisms .

Antimicrobial Properties
Compounds related to this compound have also demonstrated antimicrobial activity. Various derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria as well as fungal species. Results indicate promising antimicrobial effects, which could lead to the development of new antimicrobial agents to combat resistance .

Organic Synthesis

Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Intermediates: Starting from 4-bromobenzaldehyde and tert-butyl cyclohexanone, intermediates are formed through nucleophilic substitution reactions.
  • Cyclization Reactions: Subsequent cyclization steps yield the final product with desired functional groups.

These synthetic pathways are crucial for the production of the compound in both laboratory and industrial settings, allowing for modifications that enhance biological activity or material properties.

Material Science

Polymer Additives
The compound's unique structure makes it a candidate for use as an additive in polymer formulations. Its brominated phenyl group can enhance flame retardancy in plastics, while the tert-butyl group may improve thermal stability. Studies have shown that incorporating such compounds into polymers can lead to improved mechanical properties and resistance to degradation under heat .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated the effects of bromophenyl derivatives on MCF7 cellsInduced apoptosis and inhibited cell growth through enzyme inhibition mechanisms
Antimicrobial Activity AssessmentTested various derivatives against bacterial strainsSignificant antimicrobial effects observed, particularly against resistant strains
Polymer Enhancement ResearchInvestigated the use of brominated compounds in plasticsEnhanced flame retardancy and thermal stability noted in formulations containing brominated additives

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Cyclohexanone Derivatives

Compound Name Substituents/Functional Groups Key Features
2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one (Target) 4-Bromophenylmethyl (C6H4Br), 4-tert-butyl Bulky tert-butyl group; bromine as electron-withdrawing substituent
(2S,4R)-2-[(1R)-1-(4-Bromophenyl)-2-nitroethyl]-4-ethylcyclohexanone 4-Bromophenyl-nitroethyl, 4-ethyl Ethyl group (less bulky); nitro group introduces polarity
4-(Tert-butyl)-2,6-bis((E)-2-chloro-4-fluorobenzylidene)cyclohexan-1-one 2,6-bis(2-chloro-4-fluorobenzylidene), 4-tert-butyl Extended conjugation via benzylidene groups; halogen substituents (Cl, F)
Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate Amino, ester, 4-BrPh, 4-FPh Cyclohexadiene core; amino and ester functional groups; dual aryl substituents

Substituent Analysis :

  • Steric Effects : The tert-butyl group in the target compound and creates substantial steric hindrance, likely reducing reactivity at adjacent positions compared to ethyl or morpholinyl substituents .
  • In contrast, nitro groups (as in ) enhance electrophilicity.

Insights :

  • The target compound may be synthesized via alkylation of 4-tert-butylcyclohexanone with 4-bromobenzyl bromide under basic conditions, analogous to the KOH-mediated condensations in .

Crystallographic and Conformational Properties

Table 3: Crystallographic Data and Molecular Conformations

Compound Conformation/Packing Features Dihedral Angles (Aryl Groups) Reference
Ethyl 2-amino-6-(4-bromophenyl)-...carboxylate Screw-boat cyclohexadiene; N–H⋯O hydrogen chains 76.4°–81.0°
Target Compound (Hypothetical) Likely chair conformation with axial/equatorial substituents Not available
(2S,4R)-2-[(1R)-1-(4-Bromophenyl)-2-nitroethyl]-4-ethylcyclohexanone Not specified; chiral centers induce stereochemical complexity

Key Observations :

  • In , dihedral angles between bromophenyl and fluorophenyl rings (76.4°–81.0°) indicate near-orthogonal arrangements, reducing π-π stacking. Similar torsional effects may occur in the target compound.
  • Hydrogen bonding (e.g., N–H⋯O in ) and steric effects from tert-butyl groups likely dominate crystal packing, as seen in Etter’s hydrogen-bonding frameworks .

Biological Activity

2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one, with a molecular formula of C15H19BrOC_{15}H_{19}BrO and a molecular weight of approximately 323.268 g/mol, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its antibacterial properties, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a bromophenyl group and a tert-butyl group, which contribute to its lipophilicity and biological interactions. Key physical properties include:

  • LogP : 5.697, indicating high lipophilicity .
  • Rotatable Bonds : 3, which may influence its conformational flexibility and interaction with biological targets .

Antibacterial Activity

Research indicates that derivatives of 4-tert-butylcyclohexanone, including compounds similar to this compound, exhibit significant antibacterial properties. A study demonstrated that certain bromolactones derived from this class showed moderate antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as limited efficacy against Escherichia coli .

Organism Activity Reference
Bacillus subtilisStrong bacteriostatic effect
Staphylococcus aureusStrong bacteriostatic effect
Escherichia coliLimited growth inhibition

The antibacterial activity is thought to be linked to the disruption of bacterial cell wall synthesis and function, potentially mediated through the inhibition of key enzymes involved in these processes. The presence of the bromine atom may enhance the compound's ability to penetrate bacterial membranes due to increased lipophilicity.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of 4-tert-butylcyclohexanone, evaluating their biological activities against common pests and bacteria. The findings highlighted that some derivatives exhibited not only attractant properties against larvae but also served as effective feeding deterrents against adult insects such as Alphitobius diaperinus and Myzus persicae.

Case Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship (SAR) of similar compounds revealed that modifications in the side chains significantly influenced their biological efficacy. The introduction of halogen substituents, particularly bromine, was shown to enhance both antibacterial activity and insecticidal properties .

Q & A

Q. What synthetic strategies are recommended for preparing 2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one, and how can intermediates be characterized?

Methodological Answer: A common approach involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 4-bromophenylmethyl group to the cyclohexanone scaffold. For example, analogous syntheses of bromophenyl-containing ketones (e.g., 1-(4-Bromophenyl)-2-methylpropan-1-one) use palladium-catalyzed cross-coupling reactions with aryl halides . Intermediates should be characterized via 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry and purity. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) are recommended for definitive structural validation .

Advanced Question:

Q. How can stereochemical outcomes in the synthesis of this compound be controlled, particularly regarding the tert-butyl group’s conformational effects?

Methodological Answer: The tert-butyl group induces steric hindrance, favoring equatorial positioning on the cyclohexanone ring. Computational modeling (e.g., DFT calculations) can predict conformational stability, while NOESY NMR experiments can validate spatial arrangements. For example, studies on (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid demonstrate how bulky substituents influence ring puckering and stereoselectivity . Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize diastereomer formation .

Basic Question:

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1\text{H} NMR resolves aromatic protons (δ 7.3–7.5 ppm for bromophenyl) and tert-butyl singlet (δ 1.1–1.3 ppm). 13C^{13}\text{C} NMR identifies carbonyl (δ ~210 ppm) and quaternary carbons.
  • IR Spectroscopy : Strong C=O stretch (~1700 cm1^{-1}) and C-Br vibration (~600 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : HRMS provides exact mass (expected molecular formula: C17H23BrO\text{C}_{17}\text{H}_{23}\text{BrO}) .

Advanced Question:

Q. How can researchers address conflicting NMR data caused by diastereomeric mixtures or dynamic ring-flipping?

Methodological Answer: Dynamic effects in cyclohexanone derivatives can be mitigated by:

  • Cooling samples to slow ring-flipping (e.g., 40C-40^\circ\text{C} in CD2_2Cl2_2) to resolve splitting.
  • Using chiral shift reagents (e.g., Eu(hfc)3_3) to differentiate enantiomers.
  • Comparing experimental data with computational predictions (e.g., DFT-calculated chemical shifts) . Contradictions in integration ratios may arise from impurities; preparative HPLC or recrystallization is advised .

Basic Question:

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

  • Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., cytochrome P450 inhibition).
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Ensure solvent controls (DMSO ≤0.1%) to avoid false positives .

Advanced Question:

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing tert-butyl with cyclopropyl or trifluoromethyl).
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict target binding (e.g., kinase or GPCR targets).
  • ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays. Data from bromophenyl-containing analogs (e.g., 2-((4-Bromophenyl)thio)-1-(furan-2-yl)ethan-1-one) suggest halogenation enhances lipophilicity and target engagement .

Basic Question:

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of brominated aromatic vapors.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Refer to safety data sheets (SDS) for cyclohexane derivatives with bromine substituents .

Advanced Question:

Q. How can experimental limitations (e.g., sample degradation) be minimized during long-term stability studies?

Methodological Answer:

  • Storage Conditions : Store at 20C-20^\circ\text{C} under argon to prevent oxidation.
  • Stability Monitoring : Use accelerated stability tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC purity checks.
  • Matrix Stabilization : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) if degradation is metal-catalyzed. Lessons from HSI-based pollution monitoring highlight the importance of temperature control to preserve organic samples .

Basic Question:

Q. What computational tools are recommended for predicting this compound’s physicochemical properties?

Methodological Answer:

  • LogP Calculation : Use ChemAxon or ACD/Labs for partition coefficient estimation.
  • pKa Prediction : SPARC or MarvinSuite for ionization potential.
  • Solubility : COSMO-RS or QSPR models. PubChem data for related bromophenyl ketones (e.g., 2-Bromo-4'-(thiomethyl)benzophenone) provide validation benchmarks .

Advanced Question:

Q. How can researchers resolve discrepancies between theoretical and experimental spectral data?

Methodological Answer:

  • Error Source Identification : Check for tautomerism, solvent effects, or incorrect DFT functional/basis sets.
  • Experimental Validation : Acquire 2D NMR (HSQC, HMBC) to confirm connectivity.
  • Collaborative Databases : Cross-reference with DSSTox or PubChem entries for analogous compounds (e.g., 1-(4-Bromophenyl)-2-methylpropan-1-one) .

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